N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide
Description
This compound is a heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidine ring and linked to a pyrazine-2-carboxamide moiety via a 3-oxopropyl chain.
Key structural attributes include:
Properties
Molecular Formula |
C19H21N7O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c27-17(4-7-22-19(28)15-13-20-8-9-21-15)25-11-5-14(6-12-25)18-24-23-16-3-1-2-10-26(16)18/h1-3,8-10,13-14H,4-7,11-12H2,(H,22,28) |
InChI Key |
QKSSSVKAWVXLEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core, the piperidine ring, and the final coupling with pyrazine-2-carboxamide. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as photoluminescence.
Mechanism of Action
The mechanism of action of N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, thereby modulating cellular processes and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : 3-(4-hydroxy-3-methoxyphenyl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-N-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)propanamide
- Structural Similarities : Contains the [1,2,4]triazolo[4,3-a]pyridine group linked via a propyl chain.
- Synthesis: Achieved via amide coupling, similar to the target molecule, but requires additional protection/deprotection steps for phenolic groups .
Compound B : N-[3-(Methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Structural Similarities : Dual [1,2,4]triazolo[4,3-a]pyridine groups, suggesting higher binding avidity for multi-domain proteins.
- Spectral Data : NMR shows distinct shifts for methylsulfanyl protons (δ 2.12 ppm) and triazolopyridine aromatic signals (δ 7.8–8.5 ppm) .
Compound C : Sitagliptin Impurity (ACI 191405)
- Structural Similarities : Contains a 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine core, analogous to the triazolopyridine system in the target compound.
- Key Differences : Trifluoromethyl and phenyl groups dominate its structure, aligning with dipeptidyl peptidase-4 (DPP-4) inhibition in diabetes therapeutics .
- Therapeutic Relevance : Highlights the versatility of triazolo-heterocycles in drug design but diverges in target specificity compared to the pyrazine-carboxamide motif .
Table 1: Comparative Analysis of Key Compounds
Table 2: Spectral Data Comparison
Biological Activity
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a triazolo[4,3-a]pyridine moiety linked to a piperidine ring and a pyrazine carboxamide. This unique combination is believed to contribute to its biological activity.
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit various mechanisms of action:
- Metabotropic Glutamate Receptor Modulation : Certain derivatives act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are critical in neurological processes. This modulation can influence neurotransmission and has implications for treating neurodegenerative diseases .
- c-Met Kinase Inhibition : Compounds similar to this compound have shown potent inhibition of c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis .
- RORγt Inverse Agonism : Some derivatives have been identified as inverse agonists for the RORγt receptor, which is involved in immune responses. This activity can lead to reduced production of pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key findings from studies on similar compounds:
| Compound | Target | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| 22i | c-Met | 0.048 | Anti-tumor |
| 5a | RORγt | 0.041 | Anti-inflammatory |
| 3a | mGluR | 0.590 | Neuroprotective |
Case Study 1: Anti-tumor Activity
A study evaluated the anti-tumor effects of various derivatives against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines. The compound with the highest efficacy (22i) demonstrated IC50 values of 0.83 µM for A549, 0.15 µM for MCF-7, and 2.85 µM for HeLa cells, indicating strong potential as an anti-cancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of triazolo[4,3-a]pyridine derivatives in models of neurodegeneration. The findings suggested that these compounds could enhance cognitive function and reduce neuronal death by modulating mGluR pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
